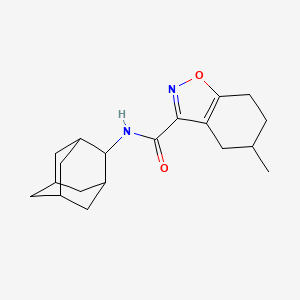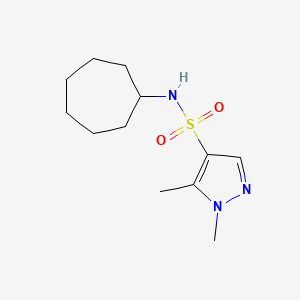
N-2-adamantyl-2,5-dichlorobenzenesulfonamide
Vue d'ensemble
Description
N-2-adamantyl-2,5-dichlorobenzenesulfonamide, also known as ADBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have potential applications in the field of medicinal chemistry. ADBS has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
N-2-adamantyl-2,5-dichlorobenzenesulfonamide has been found to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various cellular processes. N-2-adamantyl-2,5-dichlorobenzenesulfonamide has been found to inhibit the activity of the protease enzyme in HIV, which is essential for viral replication. N-2-adamantyl-2,5-dichlorobenzenesulfonamide has also been found to inhibit the activity of the bacterial enzyme, sortase A, which is involved in the attachment of surface proteins to the cell wall of bacteria. Inhibition of this enzyme leads to reduced virulence and increased susceptibility to antibiotics.
Biochemical and Physiological Effects
N-2-adamantyl-2,5-dichlorobenzenesulfonamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial enzyme activity, and inhibition of viral replication. N-2-adamantyl-2,5-dichlorobenzenesulfonamide has also been found to have an impact on the immune system, by modulating the activity of immune cells such as T-cells and macrophages. N-2-adamantyl-2,5-dichlorobenzenesulfonamide has been found to have minimal toxicity, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-2,5-dichlorobenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. N-2-adamantyl-2,5-dichlorobenzenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-2-adamantyl-2,5-dichlorobenzenesulfonamide has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. N-2-adamantyl-2,5-dichlorobenzenesulfonamide also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research and development of N-2-adamantyl-2,5-dichlorobenzenesulfonamide. One potential direction is the development of new drugs for the treatment of cancer, bacterial infections, and viral infections. N-2-adamantyl-2,5-dichlorobenzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its effectiveness in clinical trials. Another potential direction is the modification of N-2-adamantyl-2,5-dichlorobenzenesulfonamide to improve its solubility and half-life, which could increase its effectiveness in certain applications. Additionally, further research is needed to fully understand the mechanism of action of N-2-adamantyl-2,5-dichlorobenzenesulfonamide and its impact on the immune system.
Applications De Recherche Scientifique
N-2-adamantyl-2,5-dichlorobenzenesulfonamide has been used in various scientific research studies, including the development of new drugs for the treatment of cancer, bacterial infections, and viral infections. N-2-adamantyl-2,5-dichlorobenzenesulfonamide has been found to inhibit the growth of cancer cells, such as breast cancer cells, by inducing apoptosis. It has also been found to be effective against bacterial infections, such as Staphylococcus aureus, by inhibiting the activity of bacterial enzymes. N-2-adamantyl-2,5-dichlorobenzenesulfonamide has also shown antiviral activity against the human immunodeficiency virus (HIV) by inhibiting the activity of the viral protease enzyme.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO2S/c17-13-1-2-14(18)15(8-13)22(20,21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16,19H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKJKSWLXJOXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4366039.png)


![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4366053.png)
![6-(difluoromethyl)-4-methyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4366056.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4366058.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366060.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366075.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4366082.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4366092.png)
![4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4366095.png)
![3,5-bis(difluoromethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4366116.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4366135.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine](/img/structure/B4366141.png)